Ac-IHIHIQI-NH2
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Overview
Description
Ac-IHIHIQI-NH2 is a fibril-forming heptapeptide with high catalytic activity to laccase mimics. This compound exhibits selectivity for hydrophobic p-nitrophenyl ester substrates during the process of self-assembly
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-IHIHIQI-NH2 involves the assembly of short peptide chains, typically ranging from 5 to 9 amino acids. The process includes hydrogen bonding, hydrophobic packing, and zinc complexation with the negative histidine . Computational techniques, such as molecular docking and all-atom classical molecular dynamics simulations, are often employed to model the molecular interactions and optimize the synthesis process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard peptide synthesis protocols. This includes solid-phase peptide synthesis (SPPS) and purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ac-IHIHIQI-NH2 undergoes various chemical reactions, including hydrolysis and oxidation. The compound catalyzes the hydrolysis of p-nitrophenyl acetate in the presence of zinc ions, with a second-order rate constant significantly higher for hydrophobic substrates .
Common Reagents and Conditions
The hydrolysis reaction typically involves zinc ions (Zn2+) and occurs at a pH of 8. The reaction conditions are optimized to enhance the catalytic activity of the peptide, particularly during its self-assembly process .
Major Products
The primary product of the hydrolysis reaction catalyzed by this compound is p-nitrophenol, formed from the hydrolysis of p-nitrophenyl acetate .
Scientific Research Applications
Ac-IHIHIQI-NH2 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ac-IHIHIQI-NH2 involves its self-assembly into fibrillar structures, which enhances its catalytic activity. The peptide exhibits selectivity for hydrophobic substrates, particularly p-nitrophenyl esters, during the self-assembly process. The presence of zinc ions further enhances the catalytic efficiency by stabilizing the peptide-substrate complex .
Comparison with Similar Compounds
Similar Compounds
Ac-IHIHIGI-NH2: Another fibril-forming heptapeptide with similar catalytic properties.
Ac-IHIHIQI-NH2: Exhibits high catalytic activity to laccase mimics and selectivity for hydrophobic substrates.
Uniqueness
This compound is unique due to its high catalytic activity and selectivity for hydrophobic substrates during self-assembly. This property makes it particularly valuable for studying enzyme-mimicking catalysts and developing synthetic analogs of natural enzymes .
Properties
Molecular Formula |
C43H71N13O9 |
---|---|
Molecular Weight |
914.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C43H71N13O9/c1-10-22(5)33(37(45)59)54-38(60)29(14-15-32(44)58)51-42(64)35(24(7)12-3)55-40(62)31(17-28-19-47-21-49-28)53-43(65)36(25(8)13-4)56-39(61)30(16-27-18-46-20-48-27)52-41(63)34(23(6)11-2)50-26(9)57/h18-25,29-31,33-36H,10-17H2,1-9H3,(H2,44,58)(H2,45,59)(H,46,48)(H,47,49)(H,50,57)(H,51,64)(H,52,63)(H,53,65)(H,54,60)(H,55,62)(H,56,61)/t22-,23-,24-,25-,29-,30-,31-,33-,34-,35-,36-/m0/s1 |
InChI Key |
SRDUKHXVGZIJNH-MOXZKRHZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C |
Origin of Product |
United States |
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